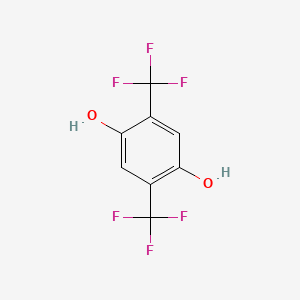

2,5-Bis(trifluoromethyl)benzene-1,4-diol

Description

Structure

3D Structure

Properties

CAS No. |

203579-41-3 |

|---|---|

Molecular Formula |

C8H4F6O2 |

Molecular Weight |

246.11 g/mol |

IUPAC Name |

2,5-bis(trifluoromethyl)benzene-1,4-diol |

InChI |

InChI=1S/C8H4F6O2/c9-7(10,11)3-1-5(15)4(2-6(3)16)8(12,13)14/h1-2,15-16H |

InChI Key |

VJCAQPWYUVNXII-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1O)C(F)(F)F)O)C(F)(F)F |

Origin of Product |

United States |

Elucidation of Molecular and Supramolecular Architecture Through Advanced Spectroscopic and Crystallographic Analyses

Single-Crystal X-ray Diffraction Analysis

Tautomeric Forms and Their Crystallographic Manifestations

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

A Hirshfeld surface analysis for 2,5-Bis(trifluoromethyl)benzene-1,4-diol has not been reported in the reviewed literature. This computational method is contingent on the availability of high-quality single-crystal X-ray diffraction data. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance) onto the surface, one can identify key interactions, such as hydrogen bonds and other close contacts, that govern the supramolecular assembly.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. These methods model the behavior of electrons to predict molecular properties, structure, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. bhu.ac.in It is particularly effective for determining the optimized geometry of a molecule, which corresponds to its most stable, lowest-energy conformation. researchgate.netyoutube.com The process involves selecting a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the Schrödinger equation, allowing for the calculation of the molecule's energy and the forces acting on its atoms. mdpi.comnih.gov The geometry is iteratively adjusted until a minimum on the potential energy surface is located. youtube.commdpi.com

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-O bond length | ~1.36 Å |

| O-H bond length | ~0.97 Å |

| C-CF₃ bond length | ~1.50 Å |

| C-F bond length | ~1.34 Å |

| C-C-O bond angle | ~120° |

| C-O-H bond angle | ~109° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. mdpi.comsemanticscholar.org A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.orgresearchgate.net

In this compound, the electron-donating hydroxyl groups increase the energy of the HOMO, while the strongly electron-withdrawing trifluoromethyl groups lower the energy of the LUMO. This combined effect is expected to result in a relatively small HOMO-LUMO gap, indicating a chemically reactive molecule. The HOMO density is likely concentrated on the benzene ring and the oxygen atoms of the hydroxyl groups, whereas the LUMO density would be distributed across the ring and the trifluoromethyl groups.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.5 eV |

| E(LUMO) | -1.8 eV |

| Energy Gap (ΔE) | 4.7 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.comwalisongo.ac.id The MEP map displays regions of different electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map is expected to show significant negative potential (red) around the oxygen atoms of the two hydroxyl groups, due to the high electronegativity and lone pairs of electrons on the oxygen atoms. mdpi.com These sites are therefore the most likely points for interaction with electrophiles. The hydrogen atoms of the hydroxyl groups and the areas around the electron-withdrawing trifluoromethyl groups would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. study.com

| Molecular Region | Predicted Electrostatic Potential | Reactivity Implication |

|---|---|---|

| Oxygen atoms of -OH groups | Negative (Red) | Site for electrophilic attack |

| Hydrogen atoms of -OH groups | Positive (Blue) | Site for nucleophilic attack |

| Trifluoromethyl (CF₃) groups | Positive (Blue) | Site for nucleophilic attack |

| Aromatic Ring (π-system) | Slightly Negative (Yellow/Green) | Potential for π-stacking interactions |

Reactivity and Stability Assessments

Building upon the electronic structure calculations, various descriptors can be derived to quantify the reactivity and stability of this compound.

Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when an electron is added. These parameters are directly related to the frontier orbital energies through Koopmans' theorem, where IP ≈ -E(HOMO) and EA ≈ -E(LUMO). ijarset.com A low ionization potential indicates that the molecule is a good electron donor, whereas a high electron affinity suggests it is a good electron acceptor. ijarset.com The trifluoromethyl groups, being strong electron-withdrawing groups, are expected to increase both the IP and EA of the molecule compared to unsubstituted hydroquinone (B1673460).

| Parameter | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -E(HOMO) | 6.5 eV |

| Electron Affinity (A) | -E(LUMO) | 1.8 eV |

Electronegativity (χ) , defined as χ = (I + A) / 2, measures the ability of a molecule to attract electrons. ijarset.com

Chemical Hardness (η) , calculated as η = (I - A) / 2, represents the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap and is less reactive. mdpi.comias.ac.in

Chemical Softness (S) , the reciprocal of hardness (S = 1 / 2η), indicates the molecule's polarizability. A soft molecule has a small HOMO-LUMO gap and is more reactive. researchgate.netijarset.comias.ac.in

These descriptors collectively provide a comprehensive picture of the chemical nature of this compound, suggesting it is a moderately reactive molecule with a significant ability to attract electrons due to the trifluoromethyl groups.

| Global Reactivity Descriptor | Formula | Value (eV) |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV |

| Chemical Softness (S) | 1 / (2η) | 0.21 eV⁻¹ |

Photophysical Properties and Excitonic Behavior Modeling

The photophysical properties of a molecule, such as its absorption and emission of light, are dictated by its electronic structure and the nature of its excited states. Computational modeling allows for a detailed exploration of these characteristics.

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical modeling method used to investigate the electronic excited states of molecules. This approach can predict absorption spectra and provide insights into the nature of electronic transitions. For this compound, TD-DFT calculations would be instrumental in understanding how the molecule interacts with light.

A typical TD-DFT analysis would involve optimizing the ground-state geometry of the molecule and then calculating the vertical excitation energies to various excited states. The results would indicate the energies of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption.

The primary electronic transitions of interest in a molecule like this compound would likely involve the π-electron system of the benzene ring and the lone pairs of the hydroxyl groups. The trifluoromethyl groups, being strong electron-withdrawing substituents, would be expected to significantly influence the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This, in turn, affects the energy and nature of the electronic transitions.

Based on computational studies of similarly substituted benzene derivatives, the HOMO is expected to have significant contributions from the benzene ring and the oxygen atoms of the hydroxyl groups, while the LUMO is anticipated to be localized more on the benzene ring and influenced by the electron-withdrawing trifluoromethyl groups. The primary low-energy electronic transition would, therefore, likely be a π-π* transition with some degree of intramolecular charge transfer (ICT) character, from the electron-rich hydroquinone ring to the regions influenced by the trifluoromethyl groups.

A hypothetical table of calculated electronic transitions for this compound, based on trends observed in similar aromatic compounds, is presented below.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 4.35 | 285 | 0.15 | HOMO → LUMO (π-π) |

| S0 → S2 | 4.98 | 249 | 0.08 | HOMO-1 → LUMO (π-π) |

| S0 → S3 | 5.42 | 229 | 0.52 | HOMO → LUMO+1 (π-π*) |

Note: This data is illustrative and based on general principles of TD-DFT calculations for substituted aromatic compounds, not on specific published results for this compound.

Thermally Activated Delayed Fluorescence (TADF) is a photophysical phenomenon that allows for the harvesting of triplet excitons for light emission, a process that can significantly enhance the efficiency of organic light-emitting diodes (OLEDs). wikipedia.org The key requirement for a molecule to exhibit TADF is a very small energy gap between its lowest singlet (S1) and triplet (T1) excited states (ΔEST). nih.gov This small gap allows for efficient reverse intersystem crossing (rISC) from the T1 state back to the S1 state through thermal energy, followed by fluorescence. wikipedia.org

For this compound, the potential for TADF would depend critically on its ΔEST value. Molecules designed for TADF typically have a molecular structure that spatially separates the HOMO and LUMO, which can lead to a small ΔEST. In this compound, the hydroxyl groups are electron-donating, while the trifluoromethyl groups are strongly electron-withdrawing. This "push-pull" arrangement on the benzene ring can induce some degree of intramolecular charge transfer (ICT) character in the S1 state.

However, for efficient TADF, a significant spatial separation of the HOMO and LUMO is often required, which is typically achieved in larger, more complex molecules with distinct donor and acceptor units connected by a π-bridge. While the substitution pattern in this compound does create electron-rich and electron-poor regions, the compact nature of the molecule might not be sufficient to induce a small enough ΔEST for efficient TADF. Computational modeling of the S1 and T1 states would be necessary to predict the ΔEST and thus the likelihood of this compound exhibiting TADF.

Substituent Effects and Structure-Property Relationships Derived from Computational Data

Computational data is invaluable for establishing clear structure-property relationships. In the case of this compound, the key substituents influencing its properties are the hydroxyl (-OH) and trifluoromethyl (-CF3) groups.

The trifluoromethyl group is a particularly interesting substituent due to its strong electron-withdrawing nature, which arises from the high electronegativity of the fluorine atoms. researchgate.net Computational studies on various benzene derivatives have consistently shown that the -CF3 group significantly lowers the energy of both the HOMO and LUMO. nih.gov This increased stability can enhance the resistance of the molecule to oxidation. researchgate.net Furthermore, the introduction of trifluoromethyl groups can influence the photophysical properties, often leading to blue-shifted emission in fluorescent molecules. nih.gov

Computational analyses, such as calculating the electrostatic potential surface, would visually demonstrate the electron distribution in the molecule. Such a map would show negative potential (electron-rich regions) around the hydroxyl groups and positive potential (electron-poor regions) around the trifluoromethyl groups and the hydrogen atoms of the hydroxyls.

A table summarizing the predicted effects of the substituents on the properties of the benzene-1,4-diol core is provided below, based on established principles from computational studies of substituted benzenes. nih.govresearchgate.net

| Property | Effect of Hydroxyl (-OH) Groups | Effect of Trifluoromethyl (-CF3) Groups | Combined Effect in this compound |

| HOMO Energy | Increases (destabilizes) | Decreases (stabilizes) | Moderately stabilized compared to benzene-1,4-diol |

| LUMO Energy | Slight increase | Significantly decreases (stabilizes) | Significantly stabilized |

| HOMO-LUMO Gap | Decreases | Increases | Likely increased compared to benzene-1,4-diol |

| Electron Density on Ring | Increases | Decreases | Overall electron-poor aromatic ring |

| Acidity of Hydroxyls | - | Increases | Increased acidity compared to benzene-1,4-diol |

These structure-property relationships, derived from the foundational principles of computational chemistry, provide a robust framework for understanding and predicting the behavior of this compound.

Chemical Reactivity and Mechanistic Pathways

Aromatic Substitution Reactions on the Hydroquinone (B1673460) Ring System

The benzene (B151609) ring of 2,5-bis(trifluoromethyl)benzene-1,4-diol possesses two available carbon atoms for substitution (positions 3 and 6). The reactivity of these sites is profoundly influenced by the combined electronic effects of the four substituents.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-electron system of the benzene ring. The feasibility and regioselectivity of this reaction are governed by the nature of the substituents already present on the ring.

Hydroxyl Groups (-OH): The two hydroxyl groups are powerful activating groups due to their ability to donate electron density to the ring via resonance. They are strongly ortho, para-directing.

Trifluoromethyl Groups (-CF₃): Conversely, the two trifluoromethyl groups are potent deactivating groups. The high electronegativity of the fluorine atoms causes strong inductive electron withdrawal, making the ring less nucleophilic and thus less reactive towards electrophiles. mjcce.org.mk These groups are meta-directors. mjcce.org.mkbeilstein-journals.org

| Substituent Group | Electronic Effect | Influence on Reactivity | Directing Effect |

|---|---|---|---|

| -OH (Hydroxyl) | Electron-donating (Resonance) | Activating | Ortho, Para |

| -CF₃ (Trifluoromethyl) | Electron-withdrawing (Inductive) | Deactivating | Meta |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex).

The framework of this compound is well-suited to activate a ring for SNAr due to its two CF₃ groups. However, the parent molecule itself cannot undergo this reaction as it lacks a suitable leaving group (such as a halide) on the aromatic ring. The hydroxyl groups are poor leaving groups and would require conversion to a better leaving group (e.g., a tosylate) for any substitution to be considered, though other reaction pathways would likely dominate.

Therefore, while the trifluoromethylated framework is electronically poised for SNAr, the reaction is not a viable pathway for the parent diol. This reactivity would become highly relevant in derivatives such as 1,4-dihalo-2,5-bis(trifluoromethyl)benzene, where the CF₃ groups would strongly activate the halide positions toward displacement by nucleophiles.

Redox Chemistry of the Benzenediol Moiety

The hydroquinone moiety is inherently redox-active, capable of undergoing a reversible two-electron, two-proton oxidation to form the corresponding quinone.

The redox behavior of hydroquinones can be readily studied using techniques like cyclic voltammetry. Unsubstituted hydroquinone exhibits a characteristic reversible redox wave. mjcce.org.mkmjcce.org.mk In acidic aqueous media, it shows an anodic (oxidation) peak at approximately +0.610 V and a corresponding cathodic (reduction) peak at +0.117 V (vs. SCE). mjcce.org.mk

For this compound, the presence of the two powerful electron-withdrawing CF₃ groups significantly lowers the electron density of the hydroquinone system. This has a direct impact on its redox potential:

Oxidation: The removal of electrons (oxidation) from the electron-poor hydroquinone ring is more difficult compared to the unsubstituted parent compound. Therefore, the oxidation potential is expected to be shifted to a more positive value.

Reduction: The corresponding quinone, 2,5-bis(trifluoromethyl)-1,4-benzoquinone, will be more electron-deficient and thus more readily reduced. Its reduction potential will also be more positive than that of 1,4-benzoquinone.

This results in a reversible redox system with a significantly higher standard potential (E°) compared to the simple hydroquinone/quinone couple.

| Compound | Key Substituents | Electronic Effect | Expected Oxidation Potential (vs. Hydroquinone) |

|---|---|---|---|

| Benzene-1,4-diol (Hydroquinone) | -H | Neutral (Reference) | Baseline (~+0.6 V vs SCE) |

| This compound | Two -CF₃ groups | Strongly Electron-withdrawing | Significantly Higher (More Positive) |

The two-electron oxidation of hydroquinones is a stepwise process that proceeds through a one-electron intermediate known as a semiquinone radical anion (in basic media) or a neutral semiquinone radical (in acidic media). The formation of radical cation intermediates has been detected during the electrochemical oxidation of similar complex aromatic systems. ntu.edu.tw

In the redox cycle of this compound, the one-electron oxidation product is the 2,5-bis(trifluoromethyl)semiquinone radical. The unpaired electron in this radical species is delocalized across the π-system of the ring and the two oxygen atoms. The electron-withdrawing trifluoromethyl groups would influence the electronic structure and stability of this radical intermediate, potentially affecting the kinetics of the redox process. The high electronegativity of the CF₃ groups would pull electron density away from the ring, impacting the spin density distribution of the unpaired electron within the radical.

Derivatization and Functionalization Strategies

The primary sites for derivatization on this compound are the two hydroxyl groups. These can undergo standard reactions to form a variety of functional derivatives.

Etherification: The hydroxyl groups can be converted to ethers via reactions such as the Williamson ether synthesis (reaction with an alkyl halide in the presence of a base). For instance, methylation would yield 1,4-dimethoxy-2,5-bis(trifluoromethyl)benzene. Such ether derivatives are often used to protect the hydroxyl groups or to modify the solubility and electronic properties of the molecule. The synthesis of related dimethoxy-benzene derivatives is a common strategy in materials science. nih.gov

Esterification: Reaction with acyl chlorides or carboxylic anhydrides (often in the presence of a base catalyst) will produce the corresponding esters. This is a versatile method for introducing a wide range of functional groups.

Multi-step Functionalization: More complex derivatives can be prepared through multi-step sequences. For example, if the aromatic ring were first functionalized via a reaction like formylation (introducing a -CHO group), this new group could then be used for further reactions, such as the formation of Schiff bases by condensation with primary amines. nih.gov This approach allows for the construction of more elaborate molecular architectures based on the core trifluoromethylated hydroquinone scaffold.

These derivatization strategies are crucial for tuning the properties of the molecule for specific applications, such as in the synthesis of polymers, pharmaceuticals, or electronic materials.

Reaction at Hydroxyl Groups to Form Ethers or Esters

The phenolic hydroxyl groups of this compound are the primary sites for initial chemical modification. The strong electron-withdrawing nature of the two CF₃ groups enhances the acidity of these hydroxyls, facilitating their conversion into ethers and esters under appropriate conditions.

Etherification: The formation of ethers typically proceeds via a Williamson ether synthesis. In this reaction, the hydroxyl groups are first deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide. This intermediate then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide or another electrophile to yield the corresponding ether. For instance, reaction with an alkyl iodide would produce a 1,4-dialkoxy-2,5-bis(trifluoromethyl)benzene. The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions.

Esterification: Esterification can be achieved through several methods, including Fischer esterification with carboxylic acids under acidic catalysis or, more commonly, by reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine). The base serves to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion. The increased acidity of the starting diol makes it a competent nucleophile for these reactions.

The table below summarizes typical conditions for these transformations, based on established reactivity principles of substituted phenols.

| Transformation | Reagent(s) | Base | Typical Conditions | Product Type |

| Etherification | Alkyl Halide (e.g., CH₃I) | K₂CO₃, NaH | DMF or Acetone, Heat | Dialkoxy Derivative |

| Esterification | Acyl Chloride (e.g., CH₃COCl) | Pyridine, Et₃N | CH₂Cl₂, 0 °C to RT | Di-ester Derivative |

| Esterification | Carboxylic Anhydride | Pyridine | Heat | Di-ester Derivative |

Cross-Coupling Reactions of Halogenated Derivatives

To engage the aromatic core in cross-coupling reactions, the hydroxyl groups must first be converted into more suitable leaving groups, or halogen atoms must be introduced onto the ring. Halogenated derivatives of 2,5-bis(trifluoromethyl)benzene, such as the corresponding di-bromo or di-iodo compounds, are versatile substrates for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are instrumental for this purpose. researchgate.net Common examples include the Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), and Negishi (with organozinc reagents) couplings. researchgate.net For example, a di-iodo-2,5-bis(trifluoromethyl)benzene derivative could be coupled with an arylboronic acid in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base to form a complex biaryl structure. The electron-deficient nature of the aromatic ring can facilitate the oxidative addition step in the catalytic cycle.

The table below outlines several key palladium-catalyzed cross-coupling reactions applicable to halogenated bis(trifluoromethyl)benzene derivatives.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Key Features |

| Suzuki-Miyaura | Aryl/Alkenyl Boronic Acid or Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Tolerant of many functional groups; mild conditions. |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Does not typically require a base; tin byproducts can be toxic. |

| Negishi | Organozinc Halide (e.g., R-ZnCl) | PdCl₂(dppf) | Highly reactive nucleophiles; sensitive to air and moisture. |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Forms C(sp²)-C(sp) bonds to synthesize aryl alkynes. |

Selective C-F Bond Activation and Functionalization

The trifluoromethyl group is generally considered unreactive due to the high strength of the C-F bond. nih.gov However, recent advances in catalysis have enabled the selective activation and functionalization of a single C-F bond within a CF₃ group, providing a pathway to valuable difluoromethyl (CF₂R) and difluoromethylene (CF₂H) moieties. nih.govscispace.com

One prominent strategy involves photoredox catalysis. nih.gov In this process, a highly reducing photoredox catalyst, upon irradiation with visible light, engages in a single electron transfer (SET) with the trifluoromethylarene substrate. nih.gov This forms a radical anion, which rapidly undergoes a C-F bond cleavage to generate a difluorobenzylic radical. nih.govscispace.com This highly reactive radical intermediate can then be intercepted by various partners.

Defluoroalkylation: The difluorobenzylic radical can add to abundant alkene feedstocks. Subsequent hydrogen atom transfer (HAT) from a donor like thiophenol furnishes the final defluoroalkylation product. scispace.com

Hydrodefluorination (HDF): In the absence of a radical trap, the difluorobenzylic radical can be reduced and protonated to yield the corresponding difluoromethyl arene (Ar-CF₂H). nih.gov

Another approach utilizes transition-metal-free conditions, where silyl radicals generated from silylboronates can mediate C-F bond activation. springernature.com These methods provide powerful tools for late-stage functionalization, allowing for the direct molecular editing of the robust CF₃ group to access compounds with altered physicochemical properties. nih.gov

The mechanistic pathway for photoredox-catalyzed defluoroalkylation is summarized below.

| Step | Description | Intermediate(s) |

| 1. Excitation | The photoredox catalyst (PC) absorbs visible light to reach an excited state (PC). | PC |

| 2. Single Electron Transfer (SET) | The excited catalyst transfers an electron to the trifluoromethylarene (Ar-CF₃). | [Ar-CF₃]•⁻ (Radical Anion) |

| 3. C-F Cleavage | The radical anion undergoes mesolytic C-F bond cleavage to release a fluoride ion. | [Ar-CF₂]• (Difluorobenzylic Radical) |

| 4. Radical Addition | The difluorobenzylic radical adds to an alkene. | Alkyl Radical Adduct |

| 5. Hydrogen Atom Transfer (HAT) | The alkyl radical adduct abstracts a hydrogen atom from a donor (e.g., R-SH) to yield the final product and regenerate the catalyst. | Product (Ar-CF₂-R'), Thiol Radical |

This selective C-F bond functionalization represents a significant advancement in fluorination chemistry, enabling the conversion of the stable CF₃ group into more diverse structural motifs. nih.govspringernature.com

The Pivotal Role of this compound in Advanced Materials Science

The compound this compound, a unique fluorinated aromatic diol, is gaining significant attention in the realm of advanced materials science. Its distinct molecular architecture, featuring a benzene ring symmetrically substituted with two hydroxyl (-OH) groups and two trifluoromethyl (-CF3) groups, imparts exceptional properties to the materials derived from it. This article delves into the multifaceted applications of this compound in polymer chemistry, functional organic frameworks, and optoelectronic materials, highlighting its contribution to the development of next-generation technologies.

Future Research Directions and Unaddressed Academic Questions

Development of More Efficient and Selective Synthetic Methodologies

Future research should focus on:

Late-Stage Functionalization: Investigating methods to introduce the trifluoromethyl and hydroxyl groups onto a pre-existing benzene (B151609) ring with high selectivity. This could involve advanced C-H activation or trifluoromethylation strategies. Visible-light-promoted methods using reagents like CF3SO2Na could offer a greener alternative for trifluoromethylation.

Catalytic Approaches: Exploring novel transition-metal or organocatalytic systems that can control the regiochemistry of fluorination and hydroxylation, thereby avoiding the need for protecting groups and reducing the number of synthetic steps.

Process Optimization: Current routes likely involve harsh conditions. A systematic study to optimize reaction parameters such as solvent, temperature, and catalyst loading is essential for making the compound more accessible for further research.

In-depth Understanding of Structure-Reactivity Relationships

The electronic properties of 2,5-Bis(trifluoromethyl)benzene-1,4-diol are expected to be significantly different from its non-fluorinated parent, hydroquinone (B1673460). The two trifluoromethyl groups are powerful electron-withdrawing substituents, which should profoundly influence the molecule's reactivity.

Key academic questions include:

Acidity and Redox Potential: How do the CF3 groups affect the pKa of the hydroxyl protons and the oxidation potential of the hydroquinone system? Quantifying these properties is fundamental to understanding its behavior and predicting its utility. It is expected that the increased acidity could make it a useful component in proton-coupled electron transfer processes.

Reaction Mechanisms: A detailed mechanistic study of its participation in reactions such as etherification, esterification, and oxidation would provide a predictive framework for its synthetic applications. The electron-deficient nature of the aromatic ring could also render it susceptible to nucleophilic aromatic substitution under specific conditions.

A comparative study of its electronic and reactive properties against other isomers would provide valuable insight into how substituent placement governs function.

| Property | Expected Influence of -CF3 Groups | Unaddressed Question |

| Acidity (pKa) | Increased acidity of hydroxyl protons | What are the precise pKa values for the first and second deprotonation events? |

| Oxidation Potential | Higher oxidation potential compared to hydroquinone | How does the potential shift relative to other fluorinated and non-fluorinated analogues? |

| Nucleophilicity | Reduced nucleophilicity of the hydroxyl groups | To what extent is reactivity in SN2-type reactions diminished? |

| Aromatic Ring Reactivity | Deactivated towards electrophilic substitution; potentially activated for nucleophilic substitution | Can conditions be found to favor nucleophilic aromatic substitution over other reactions? |

Exploration of Novel Intermolecular Interactions and Their Impact on Supramolecular Assemblies

The combination of strong hydrogen-bond donors (-OH) and fluorine atoms makes this compound an excellent candidate for use as a structural unit, or tecton, in supramolecular chemistry and crystal engineering. Hydrogen bonds are fundamental to creating complex, self-assembled structures. tue.nl

Future research should explore:

Hydrogen Bonding Networks: Characterizing the solid-state structures formed by this molecule. It is crucial to determine if it forms predictable hydrogen-bonding patterns, such as chains, sheets, or more complex three-dimensional networks. The interplay between the strong O-H···O hydrogen bonds and potentially weaker C-H···F or F···F interactions is a key area for investigation.

Co-crystal Formation: Using it as a building block to form co-crystals with other molecules, particularly those containing hydrogen-bond acceptors. This could lead to new materials with tailored properties, such as modified solubility or novel optical characteristics. The introduction of trifluoromethyl groups has been shown to enhance π-π stacking in some systems, which could be another interaction to exploit. frontiersin.org

Liquid Crystals and Polymers: Investigating its potential as a core component in liquid crystals or as a monomer for high-performance polymers, where its rigidity, symmetry, and potential for strong intermolecular interactions could be advantageous.

Computational Design and Prediction of Novel Functional Materials

Before embarking on extensive synthetic work, computational methods can provide invaluable predictions about the properties and potential applications of this compound. Density Functional Theory (DFT) is a powerful tool for modeling fluorinated organic molecules. mdpi.comnih.gov

Unaddressed academic questions that can be tackled computationally include:

Electronic Structure: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict its suitability for use in organic electronic devices. The strong electron-withdrawing nature of the CF3 groups likely results in a low-lying LUMO, making it a potential n-type material.

Molecular Electrostatic Potential (MEP): Mapping the MEP to visualize regions of positive and negative charge, which can help predict sites for intermolecular interactions and guide the design of supramolecular assemblies.

Simulating Material Properties: Using computational screening to predict its performance as a linker in Metal-Organic Frameworks (MOFs) or as a component in organic solar cells or field-effect transistors. DFT has been used to investigate the electronic transport properties of other hydroquinone systems for potential use in nanoelectronics. nih.gov

| Computational Method | Predicted Property | Potential Application |

| DFT (HOMO/LUMO) | Electron affinity, band gap | Organic electronics (n-type semiconductor) |

| DFT (MEP) | Charge distribution, H-bond potential | Crystal engineering, co-crystal design |

| Molecular Dynamics | Self-assembly behavior, packing | Supramolecular chemistry, polymer design |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature and strength of non-covalent interactions | Understanding crystal packing forces |

Integration with Emerging Technologies in Chemical Synthesis and Characterization

Advancements in chemical technology offer new ways to synthesize, purify, and characterize molecules safely and efficiently. Applying these emerging technologies to the study of this compound is a crucial future step.

Key opportunities include:

Flow Chemistry: The synthesis of fluorinated compounds can involve hazardous reagents and exothermic reactions. Flow chemistry, which uses small, continuous-flow reactors, offers significant safety and efficiency benefits over traditional batch processing. pharmtech.comsciencedaily.combeilstein-journals.org It allows for precise control of reaction conditions, minimizes the volume of hazardous materials at any given time, and can lead to higher yields and purities. vapourtec.comacs.org

Enzymatic Fluorination: Biocatalysis is an emerging green chemistry tool. While still a developing field, the discovery and engineering of fluorinase enzymes could one day provide highly selective and environmentally benign routes to specific fluorinated isomers. rsc.org

Advanced Characterization: Utilizing advanced techniques like solid-state NMR and terahertz spectroscopy to probe the subtle intermolecular interactions and packing arrangements in its crystalline forms. These methods can provide information that is complementary to standard X-ray diffraction.

High-Throughput Screening: Employing automated, high-throughput screening methods to rapidly test the molecule's efficacy in various applications, such as in catalytic systems or as a component in functional materials, accelerating the pace of discovery.

Q & A

Basic: What synthetic strategies are recommended for preparing 2,5-bis(trifluoromethyl)benzene-1,4-diol, and how can purity be optimized?

Answer:

The synthesis typically involves electrophilic substitution or coupling reactions using precursors like 3,5-bis(trifluoromethyl)benzoic acid derivatives (e.g., acyl chlorides or boronic acids) . For example, a two-step process may include:

Friedel-Crafts alkylation of hydroquinone with trifluoromethyl-containing reagents.

Purification via recrystallization or column chromatography, monitored by HPLC or NMR to confirm purity (>95%) .

Purity optimization requires strict control of reaction conditions (e.g., anhydrous environments) to avoid byproducts like incomplete trifluoromethylation.

Basic: How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Structure solution : Employ direct methods in SHELXT for space-group determination .

- Refinement : Apply SHELXL for least-squares refinement, addressing thermal displacement parameters and hydrogen bonding .

- Validation : Use OLEX2 for visualization and analysis of intermolecular interactions (e.g., hydrogen bonds between hydroxyl groups) .

Advanced: How do the trifluoromethyl groups influence the compound’s excited-state intramolecular proton transfer (ESIPT) behavior?

Answer:

The electron-withdrawing trifluoromethyl groups enhance hydrogen bond strength in the enol form, stabilizing the ground state and altering ESIPT kinetics. Computational studies (e.g., DFT/TD-DFT) reveal:

- Reduced energy barriers for proton transfer due to increased acidity of hydroxyl groups .

- Extended π-conjugation in the keto form, leading to redshifted fluorescence (e.g., ~450–600 nm) .

Experimental validation via time-resolved fluorescence spectroscopy can quantify ESIPT rates and tautomer ratios .

Advanced: What contradictions exist in thermal stability data for this compound, and how can they be resolved?

Answer:

Reported melting points (mp) vary due to polymorphism or impurities. For example:

- Impurity effects : Residual solvents (e.g., DMF) lower mp. Use DSC to identify phase transitions and TGA to assess decomposition thresholds .

- Crystallographic differences : Polymorphs (e.g., monoclinic vs. orthorhombic) exhibit distinct thermal profiles. SCXRD and powder XRD can differentiate crystal forms .

Standardize synthesis protocols and characterize batches with elemental analysis to mitigate discrepancies.

Advanced: How does this compound behave in covalent organic frameworks (COFs), and what computational methods predict its tautomerism?

Answer:

In COFs, the diol moiety participates in tautomerism (e.g., enol-keto transitions) under humidity, as shown in iminol/cis-ketoenamine COFs . Computational strategies include:

- DFT calculations : Model tautomer stability (e.g., B3LYP/6-31G*) to predict dominant forms (e.g., cis-ketoenamine in hydrated conditions) .

- MD simulations : Assess water-induced structural dynamics and charge-transfer excitations .

Experimental validation via in situ IR spectroscopy can track tautomeric shifts.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR : and NMR confirm substitution patterns and purity (e.g., absence of mono-trifluoromethyl byproducts) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (MW = 292.12 g/mol).

- Thermal analysis : DSC/TGA quantify mp (~140–144°C, extrapolated from analogs) and decomposition pathways .

Advanced: How can researchers address challenges in synthesizing derivatives of this compound for optoelectronic applications?

Answer:

Derivatization (e.g., etherification or coordination with metals) often faces steric hindrance from trifluoromethyl groups. Strategies include:

- Protecting groups : Temporarily block hydroxyls with silyl ethers (e.g., TMSCl) to enable selective functionalization .

- Microwave-assisted synthesis : Accelerate reaction kinetics for coupling with electron-deficient aryl halides .

Characterize derivatives using cyclic voltammetry to assess redox potentials for OLED or sensor applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.